![molecular formula C12H17ClN2 B2882448 1-[1-(2-Chlorophenyl)ethyl]piperazine CAS No. 512775-15-4](/img/structure/B2882448.png)
1-[1-(2-Chlorophenyl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Chlorophenyl)ethyl]piperazine is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[1-(2-Chlorophenyl)ethyl]piperazine, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another reported method is the aza-Michael addition between diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The InChI code for 1-[1-(2-Chlorophenyl)ethyl]piperazine is 1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 .Physical And Chemical Properties Analysis
1-[1-(2-Chlorophenyl)ethyl]piperazine is a liquid at room temperature . It has a predicted melting point of 102.69°C, a predicted boiling point of 305.7°C at 760 mmHg, a predicted density of 1.1 g/mL, and a predicted refractive index of n20D 1.55 .Applications De Recherche Scientifique
Proteomics Research
1-[1-(2-Chlorophenyl)ethyl]piperazine: is utilized in proteomics research as a biochemical tool . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to modify proteins or peptides and study their structure-function relationships, which is essential for drug discovery and biochemical research.
Synthesis of Piperazine Derivatives
The compound serves as a starting material or intermediate in the synthesis of various piperazine derivatives . These derivatives are significant due to their wide range of biological and pharmaceutical activities. They are commonly employed in the creation of drugs like antipsychotics, antidepressants, and antiretrovirals.
Pharmacological Research
In pharmacology, 1-[1-(2-Chlorophenyl)ethyl]piperazine is used for research purposes only and is not intended for diagnostic or therapeutic use . It may be involved in the study of central nervous system stimulants and their effects, contributing to the understanding of drug action mechanisms.
Chemical Synthesis
This compound is also important in chemical synthesis, where it may be used to develop new synthetic routes or improve existing methods for constructing complex chemical structures . It can be a key reagent in the development of new materials or chemicals with potential industrial applications.
Environmental Applications
While specific environmental applications of 1-[1-(2-Chlorophenyl)ethyl]piperazine are not directly mentioned in the search results, compounds like this can be studied for their environmental fate, bioaccumulation, and potential effects on ecosystems . Understanding the environmental impact of such chemicals is crucial for regulatory purposes and ecological risk assessments.
Analytical Chemistry
In analytical chemistry, 1-[1-(2-Chlorophenyl)ethyl]piperazine could be used as a standard or reference compound in various analytical techniques such as chromatography or mass spectrometry . This helps in the identification and quantification of substances in complex mixtures, which is vital for quality control and forensic analysis.
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYDJGEOKSTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Chlorophenyl)ethyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

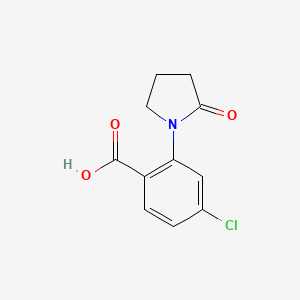
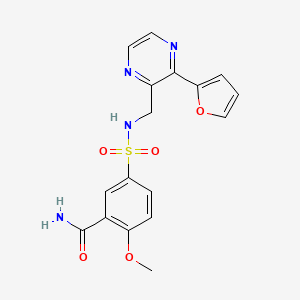
![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B2882368.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)
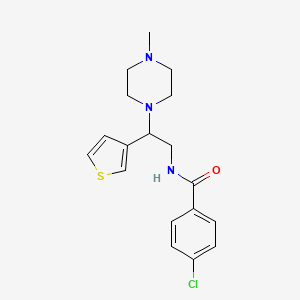
![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2882375.png)
![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine](/img/structure/B2882376.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)
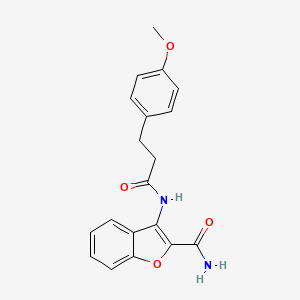
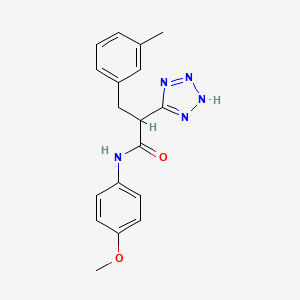
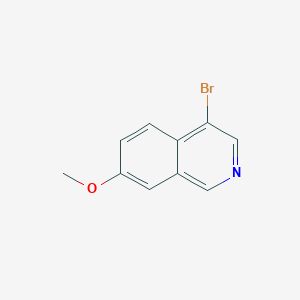
![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)